molecular formula C20H19N3O3S B10879475 2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide

2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide

Cat. No.: B10879475
M. Wt: 381.4 g/mol
InChI Key: AZRRVTHYDOAXKE-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, quinolyl, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 2-(4-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 2-(2-quinolylsulfanyl)acetohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The quinolyl group can be reduced to a dihydroquinolyl group using reducing agents like sodium borohydride.

    Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydroquinolyl derivatives.

    Substitution: Formation of various substituted acetohydrazides.

Scientific Research Applications

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(1-NAPHTHYL)ACETOHYDRAZIDE
  • N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-THIENYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE is unique due to the presence of the quinolylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition, where the quinolylsulfanyl group can enhance binding affinity and specificity.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-(2-quinolin-2-ylsulfanylacetyl)acetohydrazide

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-6-14(7-10-16)12-18(24)22-23-19(25)13-27-20-11-8-15-4-2-3-5-17(15)21-20/h2-11H,12-13H2,1H3,(H,22,24)(H,23,25)

InChI Key

AZRRVTHYDOAXKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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